1,2,3-Trichlorodibenzo-p-dioxin
Overview
Description
1,2,3-Trichlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and toxicity. These compounds are often referred to as dioxins and are primarily produced as by-products of various industrial processes, including the manufacture of herbicides and the bleaching of paper pulp . Due to their stability and lipophilicity, dioxins accumulate in the environment and in living organisms, posing significant health risks .
Mechanism of Action
Target of Action
The primary target of 1,2,3-Trichlorodibenzo-p-dioxin is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that the compound is lipophilic and can bioaccumulate in humans and wildlife due to its lipophilic properties .
Result of Action
The result of the compound’s action is the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons . It also plays a role in cell-cycle regulation and is likely to play an important role in the development and maturation of many tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dioxins, including this compound, are persistent organic pollutants (POPs) and can persist in the environment for more than 100 years . They occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .
Biochemical Analysis
Biochemical Properties
1,2,3-Trichlorodibenzo-p-dioxin plays a role in various biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . These enzymes are crucial for the detoxification of various harmful compounds. Additionally, this compound can interact with estrogen receptors, influencing gene expression and cellular proliferation .
Cellular Effects
This compound affects various cell types and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, the activation of AhR by this compound can result in the induction of phase I and II xenobiotic metabolizing enzymes, affecting the cell’s ability to process and eliminate toxins . Moreover, this compound has been shown to influence cell proliferation and differentiation, potentially leading to carcinogenic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the AhR, a ligand-activated transcription factor. Upon binding, the AhR-1,2,3-Trichlorodibenzo-p-dioxin complex translocates to the nucleus, where it binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. Additionally, this compound can modulate the activity of other transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxifying enzymes, while at higher doses, it can cause toxic effects such as liver damage and immunosuppression . Threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels . High doses of this compound can also lead to carcinogenic effects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes hydroxylate the compound, making it more water-soluble and easier to excrete . The metabolic products of this compound can also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific pathways and enzymes involved can vary depending on the organism and tissue type .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to accumulate in fatty tissues, where it can persist for extended periods . Transporters such as ATP-binding cassette (ABC) transporters can facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can interact with different biomolecules and exert its effects . The localization of this compound within cells is crucial for understanding its mechanism of action and potential toxicity .
Preparation Methods
1,2,3-Trichlorodibenzo-p-dioxin can be synthesized through several routes. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production often results from the unintentional formation during the synthesis of chlorinated aromatic compounds, incineration of chlorine-containing materials, and other processes . Specific reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the yield and purity of the compound .
Chemical Reactions Analysis
1,2,3-Trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas, and various catalysts. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
1,2,3-Trichlorodibenzo-p-dioxin has several applications in scientific research:
Comparison with Similar Compounds
1,2,3-Trichlorodibenzo-p-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,4-Trichlorodibenzo-p-dioxin: Shares similar chemical properties but differs in chlorine substitution patterns.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Exhibits different biological activities due to its higher degree of chlorination.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Properties
IUPAC Name |
1,2,3-trichlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMFBGZVVNDVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202949 | |
Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54536-17-3 | |
Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-TRICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can anaerobic bacteria degrade 1,2,3-Trichlorodibenzo-p-dioxin?
A: Yes, research has shown that anaerobic bacterial consortia, specifically those found in river sediments, can dechlorinate this compound (1,2,3-TrCDD). A study using sediment from the Saale River in Germany observed reductive dechlorination of 1,2,3-TrCDD, primarily yielding 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) as the main product [].
Q2: What bacterial species are involved in 1,2,3-TrCDD dechlorination?
A: Studies have identified Dehalococcoides mccartyi strain DCMB5, originally isolated from dioxin-polluted river sediment, as capable of using 1,2,3-TrCDD as an electron acceptor for organohalide respiration []. This process led to the production of 1,3-Dichlorodibenzo-p-dioxin and 2-Monochlorodibenzo-p-dioxin []. Another study identified two Dehalobacter phylotypes (FTH1 and FTH2) in an enrichment culture capable of dechlorinating 1,2,3-TrCDD [].
Q3: Is there evidence that dechlorination of 1,2,3-TrCDD is linked to microbial growth?
A: Research suggests that the dechlorination of 1,2,3-TrCDD can be linked to the growth of specific bacterial species. For example, in a mixed culture containing Dehalococcoides, a significant increase in the 16S rRNA gene copies of these bacteria was observed alongside the release of chloride ions during 1,2,3-TrCDD dechlorination. This suggests that these microorganisms utilize 1,2,3-TrCDD as an electron acceptor for dehalorespiration, ultimately supporting their growth [].
Q4: Does the dechlorination of 1,2,3-TrCDD lead to changes in the carbon isotopic signature of the molecule?
A: Yes, studies show that microbial dechlorination of 1,2,3-TrCDD leads to carbon isotope fractionation. Specifically, the 2-Monochlorodibenzo-p-dioxin produced from 1,2,3-TrCDD showed a significant depletion in 13C compared to its precursor molecules []. This isotopic fractionation could potentially be used as a tool to track the biodegradation of dioxins in the environment.
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